Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-
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Overview
Description
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an amine group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- typically involves the nitration of benzenamine derivatives. The process begins with the preparation of N-(1,4-dimethylpentyl)benzenamine, which is then subjected to nitration using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Aminobenzenamine derivatives.
Substitution: Halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The benzene ring allows for aromatic interactions with various biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1,4-dimethylpentyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Benzenamine, N-(1,4-dimethylpentyl)-4-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical properties and uses
Uniqueness
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
66195-26-4 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)-4-nitrosoaniline |
InChI |
InChI=1S/C13H20N2O/c1-10(2)4-5-11(3)14-12-6-8-13(15-16)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
NRGBRLBYBMBIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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